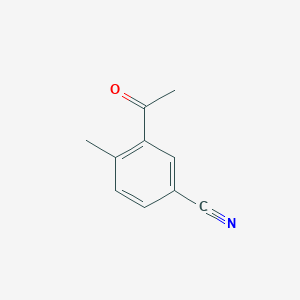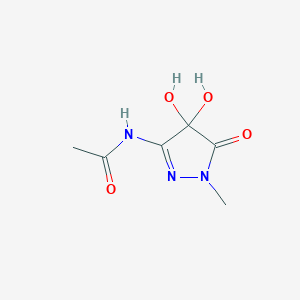
Acetamide,N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- is a chemical compound with the molecular formula C6H9N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring. This compound is known for its unique structure, which includes a pyrazole ring substituted with acetamide and hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction provides regioisomeric pyrazoles, which can be further purified and characterized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclocondensation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups in the pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also interact with cellular pathways, influencing various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- include other pyrazole derivatives such as:
- 4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazole
- 4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazole-3-carboxamide
Uniqueness
The uniqueness of Acetamide, N-(4,5-dihydro-4,4-dihydroxy-1-methyl-5-oxo-1H-pyrazol-3-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and acetamide groups in the pyrazole ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H9N3O4 |
|---|---|
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
N-(4,4-dihydroxy-1-methyl-5-oxopyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H9N3O4/c1-3(10)7-4-6(12,13)5(11)9(2)8-4/h12-13H,1-2H3,(H,7,8,10) |
Clé InChI |
PMFOXRAQOJAATK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NN(C(=O)C1(O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
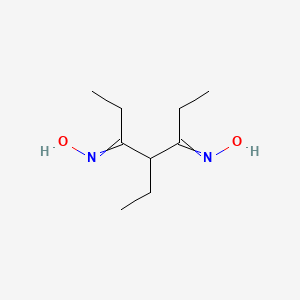
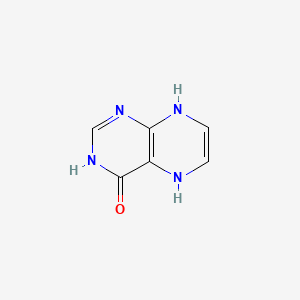

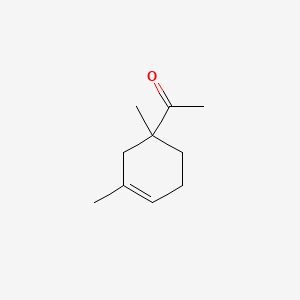
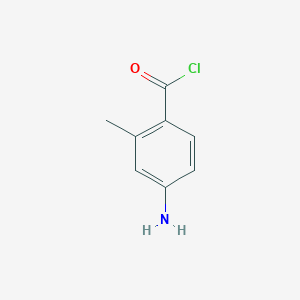
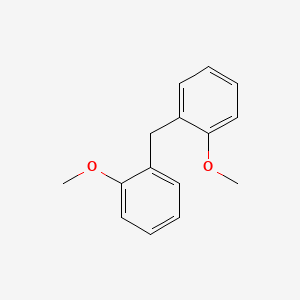
![N-(4-{[2-(Aminooxy)ethyl]amino}butyl)acetamide](/img/structure/B13807523.png)
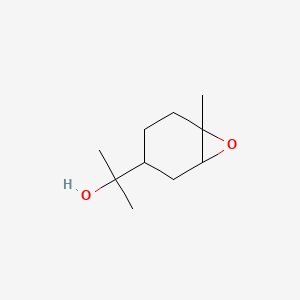
![4-(Phenylethynyl)-2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13807535.png)
